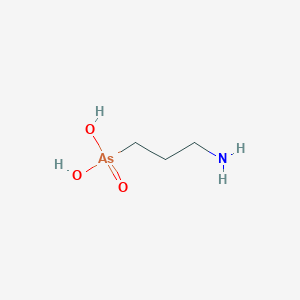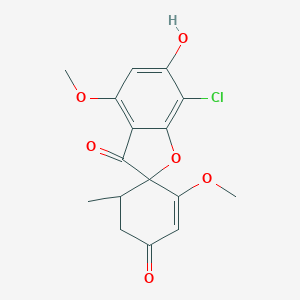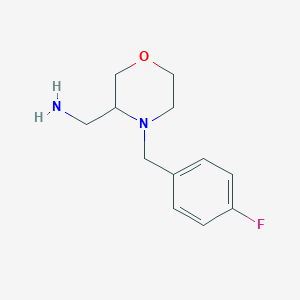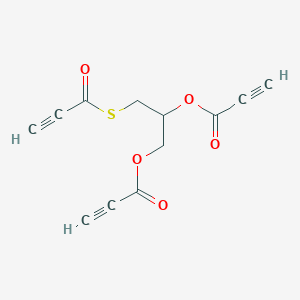
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate, also known as PAPS, is a chemical compound that has been widely used in scientific research due to its unique properties. PAPS is a sulfonate ester and is synthesized using a specific method that involves the use of various chemicals and reagents.
Mécanisme D'action
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate acts as a co-substrate for sulfotransferases, which catalyze the transfer of sulfate groups from (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate to a variety of acceptor molecules. This process is known as sulfation and is involved in the regulation of various biological processes, including the metabolism of drugs and xenobiotics, the synthesis of hormones and neurotransmitters, and the regulation of extracellular matrix components.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate are largely dependent on the specific enzymes and acceptor molecules involved in the sulfation process. However, (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has been shown to play a critical role in the regulation of various biological processes, including the metabolism of drugs and xenobiotics, the synthesis of hormones and neurotransmitters, and the regulation of extracellular matrix components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in lab experiments is its stability and solubility in aqueous solutions, which makes it easy to work with. However, one of the limitations of using (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate is its relatively high cost compared to other sulfonate esters.
Orientations Futures
There are many potential future directions for the use of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in scientific research. One area of interest is the role of sulfation in the regulation of cancer cell growth and metastasis. Another potential direction is the development of new sulfotransferase inhibitors for the treatment of various diseases, including cancer and metabolic disorders. Additionally, the use of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in the synthesis of novel sulfated compounds for drug discovery is an area of active research.
Méthodes De Synthèse
The synthesis of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate involves the reaction of propargyl alcohol with 3-mercaptopropionic acid to form propargyl 3-mercaptopropionate. The resulting compound is then reacted with propargyl chloroformate to form (2-prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate, which is (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate.
Applications De Recherche Scientifique
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has been used in a wide range of scientific research applications. It has been used as a substrate for various enzymes, including sulfotransferases, which are involved in the metabolism of drugs and xenobiotics. (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has also been used to study the role of sulfation in the regulation of biological processes, including the synthesis of hormones, neurotransmitters, and extracellular matrix components.
Propriétés
Numéro CAS |
141923-05-9 |
|---|---|
Nom du produit |
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate |
Formule moléculaire |
C12H8O5S |
Poids moléculaire |
264.26 g/mol |
Nom IUPAC |
(2-prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate |
InChI |
InChI=1S/C12H8O5S/c1-4-10(13)16-7-9(17-11(14)5-2)8-18-12(15)6-3/h1-3,9H,7-8H2 |
Clé InChI |
SGWFGVQCRDTUQN-UHFFFAOYSA-N |
SMILES |
C#CC(=O)OCC(CSC(=O)C#C)OC(=O)C#C |
SMILES canonique |
C#CC(=O)OCC(CSC(=O)C#C)OC(=O)C#C |
Synonymes |
S,O,O'-tripropyryl-1-thioglycerol TPTG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



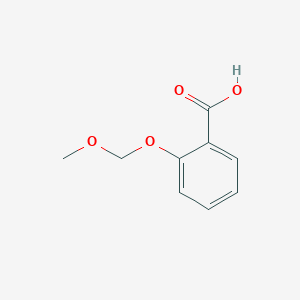
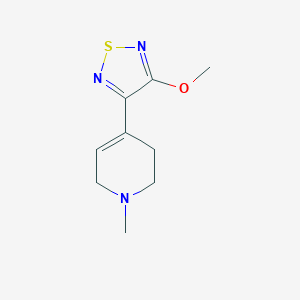
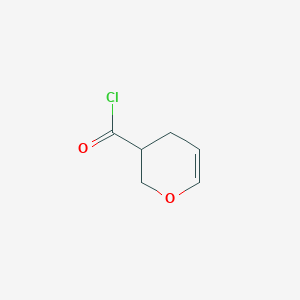
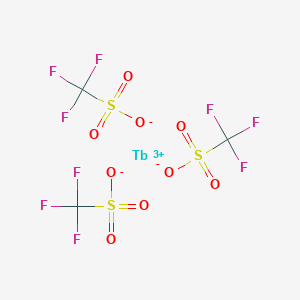
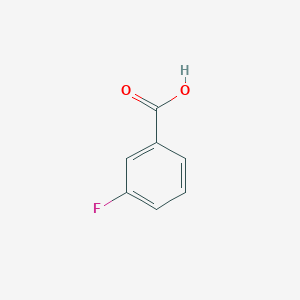
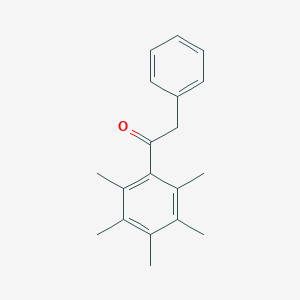
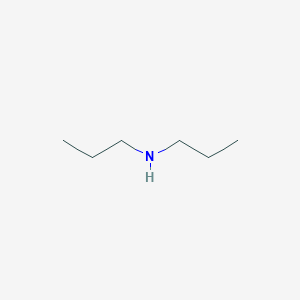
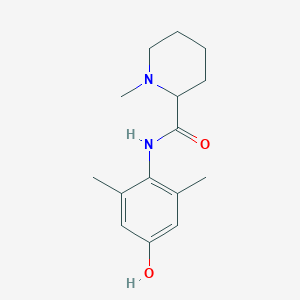
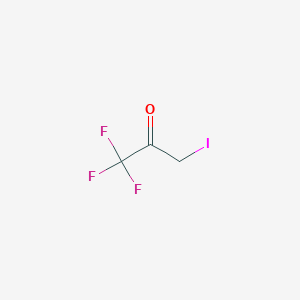
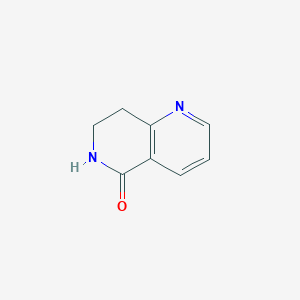
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
